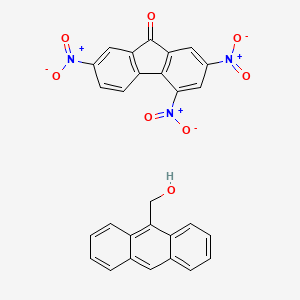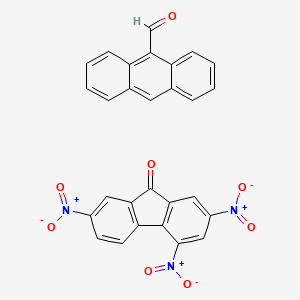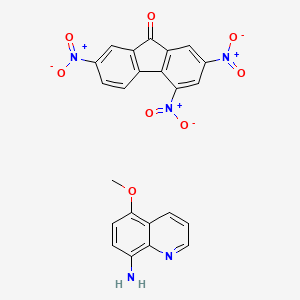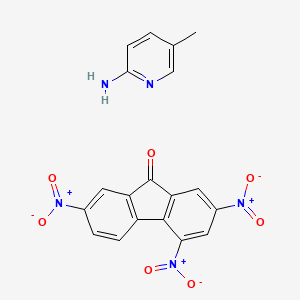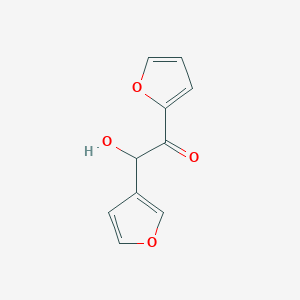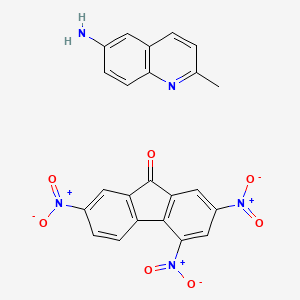
2-Methylquinolin-6-amine;2,4,7-trinitrofluoren-9-one
Descripción general
Descripción
2-Methylquinolin-6-amine and 2,4,7-trinitrofluoren-9-one are organic compounds with significant applications in various fields 2-Methylquinolin-6-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound, while 2,4,7-trinitrofluoren-9-one is a nitro-substituted fluorenone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
2-Methylquinolin-6-amine
-
2,4,7-Trinitrofluoren-9-one
Synthesis: The synthesis of 2,4,7-trinitrofluoren-9-one involves the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid.
Reaction Conditions: The reaction mixture is cooled to maintain a temperature below 10°C, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
2-Methylquinolin-6-amine: Industrial production involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
2,4,7-Trinitrofluoren-9-one: Industrial production involves controlled nitration processes with stringent safety measures due to the explosive nature of nitro compounds.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Both compounds can undergo oxidation reactions. For example, 2-Methylquinolin-6-amine can be oxidized to form quinoline derivatives with different functional groups.
Reduction: 2,4,7-Trinitrofluoren-9-one can be reduced to form amino derivatives, which are useful intermediates in organic synthesis.
Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
2-Methylquinolin-6-amine: Oxidation can produce quinoline N-oxides, while substitution can yield various quinoline derivatives.
2,4,7-Trinitrofluoren-9-one: Reduction can produce amino-fluorenones, and substitution can yield nitro-substituted fluorenones.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Both compounds are used as catalysts in various organic reactions due to their unique electronic properties.
Synthesis: They serve as intermediates in the synthesis of complex organic molecules.
Biology
Antimicrobial Agents: Quinoline derivatives, including 2-Methylquinolin-6-amine, exhibit antimicrobial activity against various pathogens.
Anticancer Agents: Some derivatives of these compounds have shown potential as anticancer agents in preclinical studies.
Medicine
Drug Development: These compounds are investigated for their potential use in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry
Mecanismo De Acción
2-Methylquinolin-6-amine: This compound exerts its effects by interacting with specific enzymes and receptors in biological systems. It can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects.
2,4,7-Trinitrofluoren-9-one: This compound acts as an electron acceptor in various chemical reactions, making it useful in redox reactions and as a catalyst in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Similar compounds include quinoline, 2-methylquinoline, and 6-aminoquinoline.
Fluorenone Derivatives: Similar compounds include fluorenone, 2,4-dinitrofluorenone, and 2,7-dinitrofluorenone.
Uniqueness
2-Methylquinolin-6-amine: Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
2,4,7-Trinitrofluoren-9-one: The presence of three nitro groups enhances its reactivity and makes it a versatile compound in both industrial and research applications.
Propiedades
IUPAC Name |
2-methylquinolin-6-amine;2,4,7-trinitrofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5N3O7.C10H10N2/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-7-2-3-8-6-9(11)4-5-10(8)12-7/h1-5H;2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRLVZDCVFSBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)N.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-furyl)-N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acrylamide](/img/structure/B3823926.png)
![1-[2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B3823932.png)
![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3823940.png)
![2,7-dibenzoyl-2,7-dihydro[1,2,3]triazolo[4,5-e][1,2,3]benzotriazole](/img/structure/B3823942.png)
![Triazolo[4,5-e]benzotriazole-2,7-dicarboxamide](/img/structure/B3823945.png)
![2,2'-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-4,8(2H,6H)-diylidenedimalononitrile](/img/structure/B3823947.png)
![3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one](/img/structure/B3823953.png)
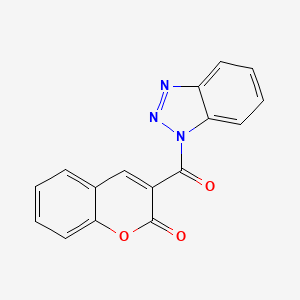
![N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide](/img/structure/B3823971.png)
